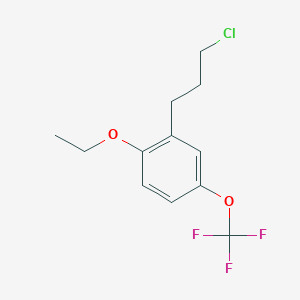

1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18838287

Molecular Formula: C12H14ClF3O2

Molecular Weight: 282.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClF3O2 |

|---|---|

| Molecular Weight | 282.68 g/mol |

| IUPAC Name | 2-(3-chloropropyl)-1-ethoxy-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C12H14ClF3O2/c1-2-17-11-6-5-10(18-12(14,15)16)8-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | UBIJEFHKNZUITM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)OC(F)(F)F)CCCCl |

Introduction

Molecular Structure and Classification

Core Structural Features

The compound’s benzene ring serves as the central scaffold, with substituents positioned at the 1-, 2-, and 5-positions:

-

3-Chloropropyl Group (-CH2CH2CH2Cl): A three-carbon alkyl chain terminating in a chlorine atom, introducing hydrophobicity and potential sites for nucleophilic substitution.

-

Ethoxy Group (-OCH2CH3): An electron-donating group that modulates the aromatic ring’s electron density, influencing reactivity in electrophilic substitution reactions .

-

Trifluoromethoxy Group (-OCF3): A strongly electron-withdrawing substituent that enhances the compound’s stability against oxidation and alters its interaction with biological targets.

The molecular formula is C12H14ClF3O2, with a molar mass of 282.69 g/mol . The spatial arrangement of these groups creates a steric and electronic environment that dictates its chemical behavior.

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related analogs, highlighting how substituent positioning and identity affect properties:

This comparison underscores the significance of substituent positioning in modulating solubility, reactivity, and biological activity.

Synthesis and Manufacturing

General Synthetic Pathways

While no explicit protocols for synthesizing 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene are documented, its production likely involves sequential functionalization of a benzene precursor. A plausible route includes:

-

Introduction of the Ethoxy Group: Alkylation of a phenol derivative using ethyl bromide or iodide under basic conditions.

-

Trifluoromethoxy Installation: Fluorination via halogen exchange or direct electrophilic substitution using trifluoromethylating agents.

-

Chloropropyl Attachment: Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized intermediate .

Industrial-scale synthesis would optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to maximize yield and purity. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) could enhance nucleophilicity in substitution steps.

Challenges in Synthesis

-

Regioselectivity: Ensuring correct substituent positioning requires careful control of reaction kinetics and directing effects. The ethoxy group’s electron-donating nature may deactivate certain ring positions, complicating subsequent substitutions .

-

Stability of Intermediate Species: The trifluoromethoxy group’s electron-withdrawing effects can destabilize reactive intermediates, necessitating low-temperature conditions or protective group strategies.

Physical and Chemical Properties

Predicted Physicochemical Parameters

Data extrapolated from analogs suggest the following properties:

These values indicate a high-boiling, dense liquid with limited aqueous solubility, typical of heavily substituted aromatic compounds .

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

-

Chloropropyl Chain: Susceptible to nucleophilic substitution (SN2) or elimination reactions, particularly under basic conditions.

-

Ethoxy Group: May undergo demethylation or participate in hydrogen-bonding interactions, influencing solubility and biological activity .

-

Trifluoromethoxy Group: Enhances resistance to metabolic degradation while directing electrophilic attacks to specific ring positions.

Notably, the trifluoromethoxy group’s strong electron-withdrawing effect activates the benzene ring toward nucleophilic aromatic substitution at the 4- and 6-positions, relative to its orientation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume